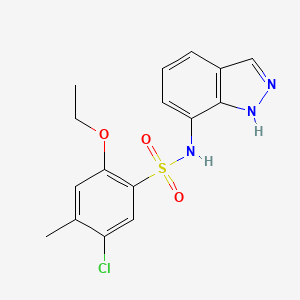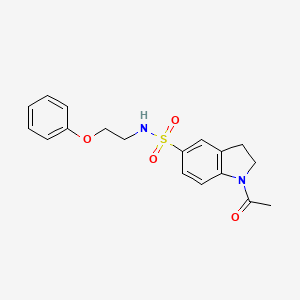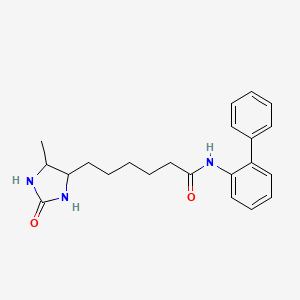![molecular formula C20H17N3O2S B11064308 7-Methoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11064308.png)
7-Methoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple rings, including a pyrazole ring fused with a benzoxazine ring, and substituted with methoxy, pyridyl, and thienyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.
Formation of the Benzoxazine Ring: The benzoxazine ring is then formed by the cyclization of an appropriate o-aminophenol derivative with a suitable aldehyde or ketone.
Substitution Reactions: The methoxy, pyridyl, and thienyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methoxy groups, leading to the formation of sulfoxides or sulfones and demethylated products, respectively.
Reduction: Reduction reactions can target the pyridyl ring, potentially converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and palladium catalysts (e.g., Pd(PPh3)4) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones, and demethylated derivatives.
Reduction: Reduced pyridyl derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure and potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
作用机制
The mechanism of action of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, its ability to form hydrogen bonds and π-π interactions with receptors can modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
7-METHOXY-5-(4-PYRIDYL)-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Similar structure but with a furan ring instead of a thienyl ring.
7-METHOXY-5-(4-PYRIDYL)-2-(2-PHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
The uniqueness of 7-METHOXY-5-(4-PYRIDYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE lies in its combination of methoxy, pyridyl, and thienyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C20H17N3O2S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
7-methoxy-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H17N3O2S/c1-24-17-5-2-4-14-16-12-15(18-6-3-11-26-18)22-23(16)20(25-19(14)17)13-7-9-21-10-8-13/h2-11,16,20H,12H2,1H3 |
InChI 键 |
VBQPDDRNBZLLTM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Chlorophenyl)[5-(4-chlorophenyl)-2-furyl]methanone](/img/structure/B11064239.png)

![[4-({5-[(benzylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-3-nitrophenyl](pyridin-2-yl)methanone](/img/structure/B11064268.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide](/img/structure/B11064270.png)
![3-(1H-indol-3-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11064274.png)
![3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11064275.png)

![4-chloro-5-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11064284.png)

![2-Methyl-5-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]benzenesulfonamide](/img/structure/B11064291.png)

![5,5-dimethyl-3-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]dihydrofuran-2(3H)-one](/img/structure/B11064298.png)

